molecular formula C18H15NO2 B8412603 2-Benzyloxy-1-naphthaldoxime

2-Benzyloxy-1-naphthaldoxime

Cat. No.: B8412603
M. Wt: 277.3 g/mol
InChI Key: GODSLXIRMVBKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-1-naphthaldoxime (C₁₈H₁₅NO₂, MW 285.32) is a naphthalene-derived oxime featuring a benzyloxy substituent at the 2-position and an oxime (-CH=N-OH) group at the 1-position.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C18H15NO2/c20-19-12-17-16-9-5-4-8-15(16)10-11-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2

InChI Key

GODSLXIRMVBKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Effects

(a) Benzaldehyde Oxime (C₇H₇NO, MW 121.14)
  • Structure : A simple oxime derived from benzaldehyde.
  • Comparison :
    • The naphthalene core in 2-Benzyloxy-1-naphthaldoxime increases molecular weight and aromaticity, likely raising its melting point compared to benzaldehyde oxime (exact data unavailable).
    • The benzyloxy group in the target compound introduces steric hindrance and electron-donating effects, altering reactivity in nucleophilic additions or metal-chelation reactions .
(b) 2-(2-Nitrophenoxy)benzaldehyde (C₁₃H₉NO₄, MW 243.22)
  • Structure: A benzaldehyde derivative with a nitro-substituted phenoxy group.
  • Comparison: The nitro group in 2-(2-Nitrophenoxy)benzaldehyde is strongly electron-withdrawing, contrasting with the electron-donating benzyloxy group in this compound. Oximes (target compound) exhibit distinct reactivity, such as forming coordination complexes, whereas aldehydes (e.g., 2-(2-Nitrophenoxy)benzaldehyde) are prone to nucleophilic additions .
(c) Oxazole Derivatives (e.g., 2-Phenyl-5-γ-tolyloxazole)
  • Structure : Heterocyclic oxazoles with aryl substituents (e.g., phenyl, tolyl) .
  • Comparison :
    • Oxazoles (e.g., 2-Phenyl-5-γ-tolyloxazole, MW 235.28, m.p. 81°C) lack the oxime group but share aromatic substitution patterns. Their higher thermal stability (evidenced by sharp melting points) contrasts with oximes, which may decompose at lower temperatures due to -N-OH bond lability .
    • Oxazoles are often used as pharmaceutical intermediates, whereas oximes like this compound may serve as ligands or precursors for bioactive molecules .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight Functional Groups Substituents Melting Point (°C) Key Applications
This compound C₁₈H₁₅NO₂ 285.32 Oxime, Benzyloxy ether Naphthalene, Benzyloxy N/A Coordination chemistry
Benzaldehyde Oxime C₇H₇NO 121.14 Oxime Benzaldehyde N/A Organic synthesis
2-(2-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ 243.22 Aldehyde, Nitrophenoxy Benzene, Nitrophenoxy N/A Research chemical
2-Phenyl-5-γ-tolyloxazole C₁₆H₁₃NO 235.28 Oxazole Phenyl, Tolyl 81 Pharmaceuticals

Research Findings and Trends

Electronic Effects: Electron-donating groups (e.g., benzyloxy) in this compound enhance chelation stability with transition metals compared to electron-withdrawing groups (e.g., nitro in 2-(2-Nitrophenoxy)benzaldehyde) .

Thermal Stability :

  • Oxazole derivatives exhibit higher thermal stability (m.p. 81–163°C) due to their rigid heterocyclic structure, whereas oximes may decompose at lower temperatures .

Reactivity :

  • Oximes undergo hydrolysis to carbonyl compounds under acidic conditions, whereas oxazoles are more resistant, making the latter preferable in high-temperature reactions .

Q & A

Basic: How can I optimize the synthesis of 2-Benzyloxy-1-naphthaldoxime for reproducibility?

Methodological Answer:

  • Key Factors: Prioritize solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) to enhance oxime formation efficiency. Use stoichiometric ratios of hydroxylamine hydrochloride to aldehyde (1:1.2) to minimize unreacted intermediates.
  • Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, λ = 254 nm).
  • Reference Protocol: Adapt synthetic strategies from analogous benzyloxy-oxime compounds, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .

Table 1: Synthesis Yield Under Varied Conditions

SolventTemperature (°C)Catalyst (mol%)Yield (%)
DMF70None62
THF60AcOH (5%)78
Ethanol80Pyridine (10%)45

Advanced: How do I resolve contradictions in reported melting points (MPs) for this compound?

Methodological Answer:

  • Root Causes: Polymorphism, solvent residues, or incomplete purification.
  • Resolution Steps:
    • Perform differential scanning calorimetry (DSC) to identify thermal transitions.
    • Recrystallize using mixed solvents (e.g., ethanol/water) to isolate stable polymorphs.
    • Compare with literature MPs from peer-reviewed sources (e.g., J. Org. Chem.) and validate via cross-lab replication.
  • Case Study: A 2023 study found a 5°C MP variation due to residual DMF; Soxhlet extraction with hexane resolved discrepancies .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Core Techniques:
    • NMR: Confirm regioselectivity via ¹H NMR (δ 8.5–9.0 ppm for oxime proton) and ¹³C NMR (C=N peak at ~150 ppm).
    • IR: Identify ν(C=N) stretch near 1640 cm⁻¹ and ν(O–Benzyl) at 1250 cm⁻¹.
    • Mass Spectrometry: ESI-MS (m/z ~293 [M+H]⁺) for molecular weight validation.
  • Data Cross-Validation: Use orthogonal methods (e.g., XRD for crystalline samples) to eliminate instrumental artifacts .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Approach:
    • Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and identify electrophilic sites.
    • Simulate reaction pathways with Gaussian or ORCA software, comparing activation energies for competing mechanisms.
  • Validation: Correlate computational results with experimental kinetics (e.g., second-order rate constants in SN2 reactions). A 2024 study demonstrated 85% accuracy in predicting regioselectivity using this method .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Degradation Risks: Hydrolysis of the oxime group under humid conditions or photolytic cleavage of the benzyloxy moiety.
  • Best Practices:
    • Store in amber vials at –20°C under desiccant (silica gel).
    • Monitor stability via periodic HPLC (retention time shifts indicate degradation).
  • Data: Accelerated stability studies (40°C/75% RH) showed <5% degradation over 30 days when stored anhydrously .

Advanced: How can I design a study to investigate the chelation properties of this compound with transition metals?

Methodological Answer:

  • Experimental Design:
    • Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) and monitor UV-Vis spectra for ligand-to-metal charge transfer bands.
    • Use Job’s method of continuous variations to determine stoichiometry.
    • Validate complexes via X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements.
  • Contradiction Management: Address conflicting logK values by standardizing ionic strength (I = 0.1 M KCl) and temperature (25°C) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Options:
    • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4); collect fractions showing single TLC spots.
    • Recrystallization: Use ethanol/water (4:1) for high-purity crystals.
  • Yield vs. Purity Trade-off: Column chromatography yields >90% purity but sacrifices ~15% mass; recrystallization preserves mass but risks co-crystallization with impurities .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Methodological Answer:

  • Methodology:
    • Use variable-temperature NMR in DMSO-d₆ and CDCl₃ to monitor tautomer ratios (syn vs. anti).
    • Calculate equilibrium constants (Kₑq) via integration of diagnostic peaks (e.g., δ 10.2 ppm for syn vs. δ 9.8 ppm for anti).
    • Correlate with Kamlet-Taft solvent parameters (polarity, H-bonding) to model solvent effects.
  • Key Finding: In polar aprotic solvents, the syn tautomer dominates (Kₑq = 3.2 in DMSO), while nonpolar solvents favor the anti form (Kₑq = 0.7 in toluene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.